molecular formula C15H13ClN2O3S B2769458 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-34-0

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2769458
CAS No.: 921787-34-0
M. Wt: 336.79
InChI Key: VSNBXAQRIRZWFL-UHFFFAOYSA-N
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Description

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications, particularly in oncology and enzyme inhibition. This compound integrates a benzenesulfonamide moiety, a well-established Zinc Binding Group (ZBG), with a 1-methyl-2-oxoindolin (oxindole) scaffold, a privileged structure in medicinal chemistry. The primary research value of this compound is its potential as a multi-target agent. Benzenesulfonamide derivatives are extensively investigated as potent inhibitors of carbonic anhydrase (CA) isoforms . The tumor-associated CA IX and CA XII isoforms are particularly interesting targets for anticancer drug development, as they are overexpressed in various solid tumors and play a key role in tumor acid-base balance and cell survival . Furthermore, the oxindole core is a known pharmacophore in several FDA-approved multi-kinase inhibitors (e.g., Sunitinib, Nintedanib) and has demonstrated potent antiproliferative activity . The molecular hybridization strategy used in this compound's design may result in a single agent capable of disrupting both CA enzyme function and kinase signaling pathways, offering a promising approach for investigating novel cancer therapeutics . In addition to its anticancer potential, the structural features of this compound suggest it may also be of interest in antimicrobial research. Some sulfonamide-bearing compounds have shown significant inhibitory effects on bacterial growth and biofilm formation, as inhibition of carbonic anhydrases present in bacteria can interfere with their metabolic processes . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-14-6-5-12(7-10(14)8-15(18)19)17-22(20,21)13-4-2-3-11(16)9-13/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNBXAQRIRZWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the chloro-substituted indolinone with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indolinone moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted derivative, while oxidation can produce an oxoindole derivative.

Scientific Research Applications

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The indolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and sulfonamide groups may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on its mechanism of action can reveal the pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Variations and Their Implications

Core Scaffold Modifications :

  • PZ-1361 incorporates a biphenyloxy-hydroxypropyl-piperidinyl group, increasing molecular weight and hydrophobicity, which may influence blood-brain barrier penetration for CNS targets .
  • Compound 15 () features a dioxoisoindolin-piperidinyl group, enabling proteolysis-targeting chimera (PROTAC) activity for targeted protein degradation .

Synthetic Accessibility: Yields vary significantly: Compound 15 (83% yield) vs. Compound 28 (49% yield), likely due to steric hindrance in the latter’s multi-ring system . Mechanochemical synthesis (e.g., PZ-1361) offers sustainable advantages over solution-phase methods but requires optimized milling conditions .

Biological Activity

3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound classified under sulfonamides. Its structural characteristics, including a chloro-substituted benzene ring and an indolinone moiety, make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indolinone Core : The indolinone structure can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
  • Chlorination : The resulting indole derivative is chlorinated at the 3-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Sulfonamide Formation : The chlorinated compound is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that compounds with similar structures exhibit selective inhibition against various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity and Case Studies

Recent research has evaluated the biological activity of this compound against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HeLa0.126Doxorubicin0.050
SMMC-77210.071Doxorubicin0.040
K5620.164Doxorubicin0.055

These results indicate that the compound has significant anticancer activity, comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis shows that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's biological activity. Conversely, substituents that are electron-donating tend to reduce efficacy against targeted cell lines. This understanding aids in guiding further modifications to improve potency and selectivity.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves coupling 1-methyl-2-oxoindoline with chlorinated benzenesulfonyl chloride derivatives. Key steps include:

  • Base selection : Triethylamine is used to neutralize HCl generated during sulfonamide bond formation .
  • Solvent choice : Dichloromethane or DMSO is employed to stabilize intermediates .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side reactions .

Q. Optimization strategies :

  • Yield improvement : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to indoline) .
  • Purity enhancement : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., indoline NH at δ 10.2 ppm; sulfonamide SO2_2 at δ 167 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21_1/c) reveal planar sulfonamide-indoline stacking, critical for molecular docking .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 363.0521) .

Q. What are the primary biological targets of this compound, and how is its activity quantified?

Answer:

  • Carbonic anhydrase IX (CA IX) inhibition :
    • IC50_{50} : 10.93–25.06 nM, measured via stopped-flow CO2_2 hydration assay .
    • Selectivity : 50–100× preference over CA II isoforms due to hydrophobic interactions .
  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data, such as opposing effects on perfusion pressure?

Answer: A study showed 0.001 nM doses decreased perfusion pressure (Group III: -12 mmHg), while other sulfonamides increased it (Group II: +8 mmHg) . To reconcile discrepancies:

  • Experimental variables :
    • Tissue specificity : Test aortic vs. coronary vascular beds .
    • Dose-response curves : Evaluate non-linear effects (e.g., biphasic responses at 0.001–1 nM) .
  • Mechanistic studies : Use patch-clamp electrophysiology to assess ion channel modulation .

Q. What strategies enhance the selectivity of this compound for CA IX over other carbonic anhydrase isoforms?

Answer:

  • Structural modifications :
    • Introduce bulky substituents (e.g., 4-methylpyrimidine) to exploit CA IX’s extended active site .
    • Replace chloro groups with fluorinated moieties to improve hydrophobic interactions .
  • Computational modeling : Molecular dynamics simulations (e.g., MOE 2016.08) predict binding free energies (ΔG = -9.2 kcal/mol for CA IX vs. -6.1 kcal/mol for CA II) .

Q. How can crystallographic data inform the design of derivatives with improved potency?

Answer:

  • Key interactions from X-ray structures :
    • Sulfonamide O atoms coordinate Zn2+^{2+} in CA IX (bond length: 2.1 Å) .
    • Indoline methyl group occupies a hydrophobic pocket (van der Waals contacts <4 Å) .
  • Derivative design :
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to strengthen Zn2+^{2+} binding .
    • Modify the indoline ring with halogens (e.g., Br) for π-π stacking with Phe-131 .

Q. What methodologies are used to analyze metabolic stability and in vivo pharmacokinetics?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (t1/2_{1/2} = 45 min) and quantify via LC-MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
  • In vivo studies :
    • Pharmacokinetics in mice : Cmax_{\text{max}} = 1.2 µM at 2 h post-IV dose (10 mg/kg) .
    • Tissue distribution : Highest accumulation in kidneys (AUC024_{0-24} = 480 µg·h/mL) .

Q. Table 1. Biological Activity Comparison

Assay TypeResultReference
CA IX InhibitionIC50_{50} = 15.2 ± 1.8 nM
Antimicrobial (MIC)4 µg/mL (S. aureus)
Perfusion PressureΔ = -12 mmHg (0.001 nM)

Q. Table 2. Crystallographic Data

ParameterValueReference
Space GroupP21_1/c
Unit Cell (Å)a=14.601, b=8.362, c=22.350
Zn-O Bond Length2.1 Å

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